molecular formula C10H13ClFN3S B15113981 N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15113981
M. Wt: 261.75 g/mol
InChI Key: YTRPSEFCODDBKB-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 1,5-dimethyl-substituted pyrazole core linked to a 5-fluoro-2-thienylmethyl group. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its substitution pattern (1,5-dimethyl) introduces steric and electronic modifications that influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H13ClFN3S

Molecular Weight

261.75 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H12FN3S.ClH/c1-7-5-10(13-14(7)2)12-6-8-3-4-9(11)15-8;/h3-5H,6H2,1-2H3,(H,12,13);1H

InChI Key

YTRPSEFCODDBKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

Scientific Research Applications

N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine and its derivatives have applications across diverse scientific research fields:

  • Organic Synthesis: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
  • Biological Studies: The compound is studied for its potential biological activities, including interactions with enzymes and receptors. Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features enable it to interact with specific molecular targets in biological systems, potentially leading to therapeutic applications. Investigations into its mechanism of action are ongoing, focusing on interactions with enzymes and receptors relevant to disease processes.
  • Medicinal Chemistry: It is explored for its potential as a drug, particularly in the development of drugs targeting specific biological pathways. The uniqueness of this compound lies in its specific combination of a fluorinated thiophene and a dimethyl-substituted pyrazole ring. This configuration enhances its reactivity and potential for selective biological interactions compared to other similar compounds, making it a valuable candidate for further research.
  • Materials Science: The compound is used in developing materials with specific properties, such as conductivity or fluorescence.

Reactions

The compound can undergo several types of reactions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or thiolsBasic conditions

Biological Activities

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine, a compound related to this compound, has demonstrated diverse biological activities and potential therapeutic applications. Studies suggest that pyrazole derivatives exhibit anticancer activity, potentially inhibiting cancer cell lines through apoptosis induction and cell cycle arrest. These compounds may also act as inhibitors for enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory responses and cellular signaling pathways.

The mechanism of action may involve:

  • Enzyme Binding: Binding to active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.
  • Signal Modulation: Modulating receptor activity involved in various signaling pathways, influencing cellular responses.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

(a) N-[(5-Fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • Key Difference : The pyrazole core is substituted at the 1,4-positions instead of 1,5-positions.
  • The 5-fluoro-thienylmethyl group remains identical to the target compound, suggesting similar electronic contributions from the thiophene-fluorine system .
(b) 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
  • Key Difference : A bromine atom replaces the 5-fluoro-thienylmethyl group at the pyrazole’s 3-amine position.
  • Impact : Bromine’s larger atomic radius and polarizability may increase molecular weight and alter solubility compared to the fluorine-thiophene system. Bromine’s electron-withdrawing effect could also modulate the pyrazole’s acidity and binding affinity in biological systems .

Variations in the Aromatic Side Chain

(a) N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
  • Key Difference : A methoxy-substituted benzyl group replaces the 5-fluoro-thienylmethyl side chain.
  • Impact: The benzyl group’s oxygen-rich substituents (methoxy and methoxymethyl) enhance hydrophilicity, contrasting with the sulfur-containing thiophene’s lipophilic character.
(b) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
  • Key Difference: A thiazolidinone ring replaces the pyrazole core entirely.
  • Impact: Thiazolidinones are known for their diverse pharmacological activities (e.g., antimicrobial, anti-inflammatory). The absence of the pyrazole ring in NAT-1/NAT-2 eliminates the possibility of pyrazole-specific interactions, such as those mediated by its nitrogen atoms .

Complex Heterocyclic Hybrids

Compound 36 (Indole-Pyrimidine Hybrid)
  • Key Difference : A pyrimidoindole scaffold is appended to the 1,5-dimethylpyrazol-3-amine group.
  • The trifluoroacetate salt form of Compound 36 (ESI-MS: [M+H]+ = 418.20) demonstrates enhanced solubility in polar solvents compared to the neutral thienylmethyl analogue .

Structural and Functional Implications

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrazole 1,5-dimethyl; 5-fluoro-thienylmethyl Moderate lipophilicity; bioactivity via sulfur/fluorine synergy
1,4-Dimethyl Analogue Pyrazole 1,4-dimethyl; 5-fluoro-thienylmethyl Altered steric profile; reduced hydrogen-bonding capacity
4-Bromo-1,5-dimethylpyrazole Pyrazole 1,5-dimethyl; 4-bromo Higher molecular weight; increased halogen bonding potential
Methoxybenzyl Derivative Pyrazole 1,5-dimethyl; methoxybenzyl Enhanced hydrophilicity; strong hydrogen-bonding interactions
Compound 36 (Indole-Pyrimidine Hybrid) Pyrimidoindole 1,5-dimethylpyrazole; methyl groups High rigidity; improved solubility in salt form

Biological Activity

N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a unique combination of a thienyl group and a dimethyl-substituted pyrazole ring. The presence of a fluorine atom on the thiophene moiety enhances its chemical reactivity and biological interactions, making it a promising candidate for therapeutic applications.

PropertyValue
Molecular FormulaC10H13ClFN3S
Molecular Weight261.75 g/mol
CAS Number1856033-76-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with specific enzymes and receptors in microbial cells, leading to inhibition of growth. For example, studies have demonstrated that this compound can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has also been investigated. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to bind to targets involved in cell proliferation and survival suggests it could be developed as a therapeutic agent against various cancers.

The mechanism of action involves the compound's selective binding to certain enzymes or receptors that are critical in disease processes. For instance, it has been noted to inhibit the p38 MAPK pathway, which plays a crucial role in inflammation and cancer progression. This inhibition can lead to reduced production of pro-inflammatory cytokines and decreased tumor cell viability.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
  • Cancer Cell Line Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for breast cancer cells, indicating promising anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or thiolsBasic conditions

These synthetic pathways highlight the complexity involved in producing this compound while emphasizing its structural uniqueness.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 1,5-dimethyl-1H-pyrazol-3-amine with a halogenated thienyl derivative (e.g., (5-fluoro-2-thienyl)methyl bromide). Key steps include:
  • Using anhydrous tetrahydrofuran (THF) as a solvent and potassium tert-butoxide (KOtBu) as a base to deprotonate the amine .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (room temperature to 60°C) to balance reaction rate and byproduct formation.
  • Post-reaction purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for signals at δ ~2.2–2.4 ppm (CH₃ groups on pyrazole), δ ~6.0–6.5 ppm (thienyl protons), and δ ~4.2–4.5 ppm (CH₂ bridge). The absence of NH signals confirms successful alkylation .
  • ¹³C NMR : Peaks at ~150–160 ppm (pyrazole C3) and ~110–120 ppm (thienyl carbons) are diagnostic .
  • Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ at m/z ~250–260 confirms the molecular weight .

Q. How can researchers assess the compound’s preliminary bioactivity, and which assay systems are most relevant?

  • Methodological Answer :
  • Screen for enzyme inhibition (e.g., kinases, NLRP3 inflammasome) using fluorescence-based assays. For example:
  • Kinase Inhibition : Measure IC₅₀ values via ADP-Glo™ kinase assays .
  • Metal Chelation : Use UV-Vis spectroscopy to detect shifts in absorbance upon addition of metal ions (e.g., Fe²⁺, Cu²⁺) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding regiochemistry and hydrogen bonding?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in methanol/chloroform. Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to confirm atom positions .
  • Hydrogen Bond Analysis : Apply Etter’s graph set analysis (e.g., S(6) motifs) to identify intermolecular interactions. For example, N–H···N bonds between pyrazole NH and thienyl fluorine stabilize crystal packing .

Q. How can computational modeling predict the compound’s binding modes with biological targets, and which software tools are recommended?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., NLRP3 inflammasome). Parameterize the fluorine atom’s van der Waals radius (1.47 Å) and partial charge (-0.25) for accuracy .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict reactivity and electron-deficient regions .

Q. What strategies address contradictions in reported biological data, such as varying IC₅₀ values across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-score scaling to account for assay variability (e.g., ATP concentration differences in kinase assays) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the thienyl group with phenyl) to isolate structural contributors to activity .

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